
Pyriminostrobin
Overview
Description
Pyriminostrobin is a chemical compound with the molecular formula C23H18Cl2F3N3O4 . It is also known as “mimanan” in China . It is used as a pesticide .
Synthesis Analysis
The synthesis of this compound involves processing pyrimidylphenol under an alkaline condition to form a salt, and reacting the salt with benzyl chloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a dichloroaniline and a trifluoromethyl group . The exact structure can be represented by the InChI string: InChI=1S/C23H18Cl2F3N3O4/c1-33-12-16 (21 (32)34-2)15-6-4-3-5-13 (15)11-35-20-10-19 (23 (26,27)28)30-22 (31-20)29-18-8-7-14 (24)9-17 (18)25/h3-10,12H,11H2,1-2H3, (H,29,30,31)/b16-12+ .
Scientific Research Applications
Acaricidal Activity and Chemical Modification
Pyriminostrobin, recognized for its acaricidal properties, was modified into strobilurin-pyrimidine derivatives, resulting in compounds that demonstrated significant control against Tetranychus cinnabarinus. These modified compounds showed greater acaricidal potency than this compound itself, suggesting its potential as a base structure for developing more effective acaricides (Chai et al., 2014).
Pyrimidine Metabolism in Cancer
While not directly about this compound, research into pyrimidine metabolism in cancer reveals significant insights. Pyrimidine metabolism plays a crucial role in cell proliferation, differentiation, and metastasis in various cancers. Understanding this process opens up new avenues for therapeutic intervention and sheds light on the potential impact of compounds that influence pyrimidine pathways (Siddiqui & Ceppi, 2020).
DNA Photolyase Activity
The role of cyclobutane pyrimidine dimers (Pyr < > Pyr), major DNA photoproducts induced by UV radiation, and their repair by DNA photolyase, involves the energy transfer mechanisms that could be influenced by pyrimidine-based compounds like this compound. This connection underscores the importance of understanding pyrimidine-related compounds in DNA repair processes (Sancar, 1994).
Photosensitised Pyrimidine Dimerisation in DNA
The study of triplet-mediated pyrimidine dimerization in DNA, relevant to photochemical damage, can be influenced by pyrimidine derivatives. This research is crucial for understanding the potential roles of this compound-like compounds in DNA photochemistry and photoprotection (Cuquerella et al., 2011).
Plant Growth Retardants and Physiological Research
While not directly involving this compound, the use of pyrimidine-based plant growth retardants in physiological research highlights the importance of this class of chemicals in understanding plant growth and development. These compounds have offered valuable insights into the regulation of terpenoid metabolism related to phytohormones and sterols (Grossmann, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of pyriminostrobin is the mitochondrial respiratory chain . It acts as a respiratory inhibitor of Qo mitochondria , which plays a crucial role in energy production within cells.
Mode of Action
This compound inhibits the mitochondrial respiratory chain by binding to the Qo site of cytochrome bc1 . This binding disrupts the electron transport chain, leading to a halt in ATP production and ultimately causing cell death .
Biochemical Pathways
The inhibition of the mitochondrial respiratory chain affects various biochemical pathways. The most significant impact is on the production of ATP, a critical molecule for energy transfer within cells . This disruption in energy production leads to cell death, providing the acaricidal activity of this compound .
Pharmacokinetics
Like other strobilurin compounds, it is likely to be absorbed and distributed throughout the organism, metabolized to various extents, and eventually excreted .
Result of Action
The primary result of this compound’s action is the death of the targeted organisms, such as mites . By inhibiting the mitochondrial respiratory chain, this compound disrupts energy production within the cell, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is generally understood that factors such as temperature, pH, and moisture can impact the effectiveness and stability of many pesticides .
Biochemical Analysis
Biochemical Properties
Pyriminostrobin interacts with various enzymes and proteins in biochemical reactions. It is a Quinone Outside Inhibitor (QoI), which means it inhibits the mitochondrial electron transport at the cytochrome bc1 complex . This inhibition disrupts the energy production in the cells of the pests, leading to their death .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting the energy production, which is crucial for cell survival . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a QoI, this compound binds to the cytochrome bc1 complex, inhibiting its function and disrupting the electron transport chain . This disruption leads to a decrease in ATP production, affecting the energy-dependent processes in the cell .
Metabolic Pathways
This compound is involved in the electron transport chain, a metabolic pathway that produces ATP . It interacts with the cytochrome bc1 complex, a key enzyme in this pathway . The inhibition of this enzyme disrupts the electron transport chain, affecting metabolic flux and ATP levels .
Subcellular Localization
As a QoI, it is known to interact with the mitochondrial electron transport chain, suggesting its localization in the mitochondria .
properties
IUPAC Name |
methyl (E)-2-[2-[[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F3N3O4/c1-33-12-16(21(32)34-2)15-6-4-3-5-13(15)11-35-20-10-19(23(26,27)28)30-22(31-20)29-18-8-7-14(24)9-17(18)25/h3-10,12H,11H2,1-2H3,(H,29,30,31)/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXSCUSVVALMNW-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1COC2=NC(=NC(=C2)C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1COC2=NC(=NC(=C2)C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024169 | |
| Record name | Pyriminostrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257598-43-8 | |
| Record name | Pyriminostrobin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257598438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyriminostrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIMINOSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S6GUH5UGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of Pyriminostrobin?
A1: this compound is a strobilurin fungicide that acts by inhibiting mitochondrial respiration in fungi. [, ] While the exact downstream effects are not fully elucidated in these papers, disruption of energy production is detrimental to fungal growth and survival.
Q2: What are some common formulations of this compound for agricultural use?
A2: this compound can be formulated into various agriculturally acceptable forms, including:
- Suspending agents [, , , , , ]
- Wettable powders [, , , , ]
- Water-dispersible granules [, , , ]
- Dispersible oil suspending agents [, , , , ]
- Microemulsions []
- Emulsifiable concentrates []
- Creaming agents []
Q3: What is the significance of combining this compound with other acaricidal agents?
A3: Research suggests that this compound exhibits synergistic effects when combined with certain acaricidal agents. [, , , , , , , , , ] This means the combined effect is greater than the sum of their individual effects. These synergistic combinations offer several advantages:
Q4: Which specific acaricidal agents have shown synergistic activity with this compound?
A4: Studies have demonstrated synergistic effects when this compound is combined with various acaricidal agents, including:
- Clofentezine []
- Abamectin []
- Milbemycins []
- Pyridaben [, ]
- Propargite []
- Avermectin []
- Tebufenpyrad []
- Etoxazole [, ]
- Flutenzine []
- Pyrimidifen []
- Fenazaquin []
- Halfenprox []
- Bifenazate [, ]
- Hexythiazox []
- Spirodiclofen [, ]
- Fenpyroximate [, ]
- Bromopropylate [, ]
Q5: How does the structure of this compound contribute to its activity?
A6: While the provided abstracts don't delve into specific Structure-Activity Relationship (SAR) studies for this compound, they highlight a novel preparation method. [] This method involves reacting a salt of pyrimidylphenol with benzyl chloride, resulting in higher yield and purity compared to previous methods. This suggests that the pyrimidylphenol moiety and the benzyl group are likely crucial for this compound's activity. Further research focusing on SAR would be needed to elucidate the specific structural features contributing to its potency and target selectivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester](/img/structure/B1429037.png)
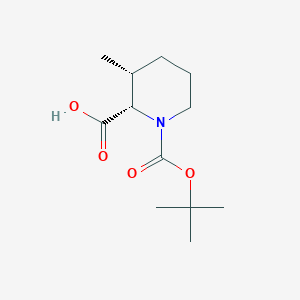

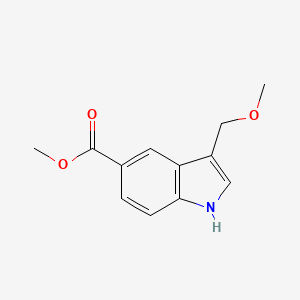



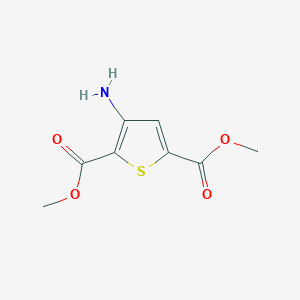
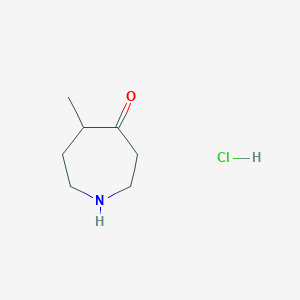

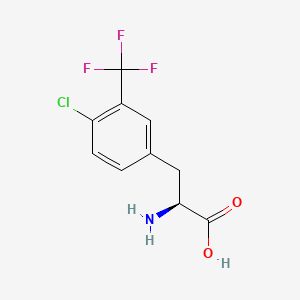

![example 31 (24) [WO2012005227]](/img/structure/B1429059.png)
